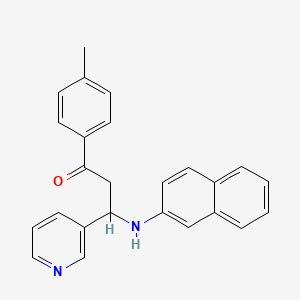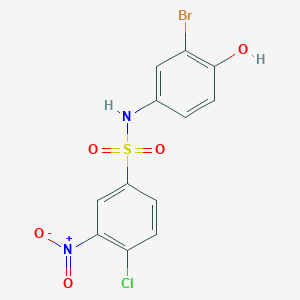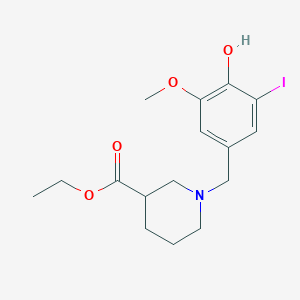
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MNPA is a synthetic compound that belongs to the class of arylalkylamines and has been found to exhibit various biological activities, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which has been associated with various physiological and behavioral effects.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit various biochemical and physiological effects, including an increase in locomotor activity, a decrease in anxiety-like behavior, and an improvement in cognitive function. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been found to exhibit neuroprotective properties, which may be attributed to its ability to inhibit MAO-B.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, including its high potency and selectivity for MAO-B inhibition, which makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone also has some limitations, including its potential toxicity and the need for caution when handling and using the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, including investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and depression. Further research is also needed to elucidate the underlying mechanisms of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone's effects on the brain and to develop new compounds that exhibit similar or improved pharmacological properties.
In conclusion, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which has been associated with various physiological and behavioral effects. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, but also has some limitations that need to be considered. There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, which may lead to the development of new therapeutic agents for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxylic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxaldehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been extensively studied for its potential pharmacological properties, including its ability to act as an inhibitor of monoamine oxidase (MAO), a class of enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which is primarily responsible for the metabolism of dopamine in the brain.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-18-8-10-20(11-9-18)25(28)16-24(22-7-4-14-26-17-22)27-23-13-12-19-5-2-3-6-21(19)15-23/h2-15,17,24,27H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWCVSCASLZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)


![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)


![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)